molecular formula C24H27N3O2 B2656939 1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-78-9

1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2656939
CAS No.: 899983-78-9
M. Wt: 389.499
InChI Key: QYDUZYMNWZKWGI-UHFFFAOYSA-N
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Description

Role of Spiro[benzo[e]pyrazolo[1,5-c]oxazine-5,4'-piperidine] in Three-Dimensional Bioisosterism

The spirocyclic core of this compound exemplifies a non-classical bioisostere, where the fused benzo[e]pyrazolo[1,5-c]oxazine and piperidine rings create a three-dimensional scaffold. Unlike planar aromatic systems, the spiro junction at position 5 introduces a tetrahedral geometry that mimics the spatial occupancy of natural substrates or receptor pockets. This structural mimicry is critical for improving ligand-receptor interactions while avoiding metabolic hotspots common in flat architectures.

The oxazine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and the pyrazole ring (a five-membered diunsaturated ring with two adjacent nitrogen atoms) contribute electron-rich regions that enhance π-π stacking and hydrogen-bonding capabilities. Meanwhile, the piperidine ring introduces a basic nitrogen atom, enabling pH-dependent solubility and salt formation. Studies on analogous spirocyclic chromane derivatives have demonstrated that such frameworks improve pharmacokinetic properties, including increased metabolic stability by shielding labile functional groups within the rigid core.

Table 1: Comparative Properties of Spirocyclic vs. Non-Spiro Analogues

Property Spirocyclic Derivatives Non-Spiro Analogues
Metabolic Stability High (e.g., t~1/2~ >6h) Moderate (t~1/2~ ~2h)
Lipophilicity (LogP) 2.1–3.5 1.8–2.8
Target Binding Affinity nM–μM range μM–mM range

Data derived from studies on spirocyclic chromane and hydantoin derivatives.

Orthogonal Exit Vector Placement via Heteroatom Integration

The integration of heteroatoms within the spirocyclic framework enables orthogonal exit vector placement, a key feature for optimizing vectorial interactions with biological targets. The oxazine’s oxygen atom and the pyrazole’s nitrogen atoms create distinct electronic environments, while the piperidine’s nitrogen provides a tertiary amine capable of hydrogen bonding or protonation. These heteroatoms serve as anchor points for functional group attachments, allowing synthetic modifications to probe diverse regions of a target’s binding pocket.

For instance, the oxazine oxygen can direct substituents perpendicular to the plane of the fused benzo ring, while the piperidine nitrogen supports axial or equatorial functionalization. This orthogonal arrangement is exemplified in spiro[3.3]heptane derivatives, where heteroatom placement significantly enhances binding specificity to enzymes like histone acetyltransferases. In the context of 1-(2-(3,4-Dimethylphenyl)-...ethanone, the 3,4-dimethylphenyl group at position 2 extends orthogonally from the spiro core, potentially engaging hydrophobic subpockets inaccessible to linear analogues.

Conformational Rigidity and Its Impact on Target Binding

Conformational rigidity is a hallmark of spirocyclic systems, reducing entropic penalties during target binding. The spiro[benzo[e]pyrazolo[1,5-c]oxazine-5,4'-piperidine] core restricts rotational freedom, locking the 3,4-dimethylphenyl and acetylpiperidine groups into fixed orientations. This preorganization enhances binding affinity by minimizing the energy required to adopt a bioactive conformation.

Comparative studies on spirohydantoins have shown that rigidification improves potency by up to 10-fold compared to flexible analogues. For example, spiroindane hydantoin derivatives exhibited IC~50~ values in the low micromolar range against p300 histone acetyltransferase, whereas non-spiro counterparts showed negligible activity. Similarly, the dimethylphenyl substituent in this compound likely exploits hydrophobic interactions in a sterically constrained environment, as seen in spirocyclic chromane derivatives targeting androgen receptor signaling.

Structural Determinants of Rigidity:

  • The spiro carbon at position 5 prevents free rotation between the oxazine and piperidine rings.
  • Fusion of the pyrazole and benzene rings enforces coplanarity, further reducing flexibility.
  • The acetyl group at the piperidine nitrogen introduces steric hindrance, stabilizing a single conformation.

Properties

IUPAC Name

1-[2-(3,4-dimethylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-16-8-9-19(14-17(16)2)21-15-22-20-6-4-5-7-23(20)29-24(27(22)25-21)10-12-26(13-11-24)18(3)28/h4-9,14,22H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDUZYMNWZKWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a spiro compound fused with a pyrazolo and piperidine moiety, suggesting a diverse range of biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H25N3O3
  • Molecular Weight : 393.46 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related pyrazolo compounds have shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The IC50 values for these compounds were reported to be as low as 16.19 μM against HCT-116 cells, indicating strong anticancer potential .

CompoundCell LineIC50 (μM)
Compound AMCF-717.16 ± 1.54
Compound BHCT-11616.19 ± 1.35

Neuropharmacological Effects

Similar compounds have been evaluated for their neuropharmacological effects, particularly in blocking conditioned avoidance responses in animal models. These studies suggest that the compound may exhibit anxiolytic or sedative properties akin to benzodiazepines, potentially offering therapeutic benefits in treating anxiety disorders .

The proposed mechanism of action involves the interaction of the compound with specific receptors and enzymes within the central nervous system. It may modulate neurotransmitter systems by acting on GABA receptors or other neuroreceptors involved in anxiety and mood regulation .

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

  • Study on Antitumor Activity :
    • A series of similar compounds were synthesized and tested for anticancer activity.
    • Results indicated that modifications to the phenyl group significantly enhanced cytotoxic effects.
  • Neuroleptic Activity Assessment :
    • Compounds were assessed for their ability to inhibit conditioned responses without producing catalepsy.
    • Some derivatives showed a favorable profile with reduced side effects compared to traditional neuroleptics .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar spirocyclic structures exhibit promising anticancer properties. For instance, spiro compounds have been synthesized and tested for their antiproliferative effects against various cancer cell lines, including colon carcinoma and prostate carcinoma. The unique structural attributes of 1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone suggest that it may also possess similar activity due to its ability to interact with biological targets involved in cancer progression.

Neuropharmacological Effects

The piperidine component of the compound is often associated with neuroactive properties. Research into piperidine derivatives has shown potential in treating neurological disorders such as depression and anxiety. The specific interactions of this compound with neurotransmitter systems could provide insights into its efficacy as a therapeutic agent.

Antimicrobial Properties

Preliminary investigations into spiro compounds have revealed varying degrees of antimicrobial activity. While some derivatives demonstrated weak antimicrobial effects, others showed significant potential against specific bacterial strains. The exploration of this compound could lead to the discovery of novel antimicrobial agents.

Synthetic Methodologies

The synthesis of complex organic molecules like this compound often employs innovative synthetic methodologies such as microwave-assisted reactions and multicomponent domino reactions. These methods enhance reaction efficiency and yield while minimizing environmental impact.

Role as a Building Block

Due to its unique structure, this compound can serve as a versatile building block in the synthesis of other bioactive molecules. Researchers are increasingly interested in utilizing such compounds to create libraries of derivatives for high-throughput screening in drug discovery.

Polymer Chemistry

The incorporation of spirocyclic compounds into polymer matrices can modify their mechanical properties and thermal stability. Research into the use of this compound in polymer synthesis could lead to the development of advanced materials with tailored properties for specific applications.

Photonic Applications

The optical properties of spiro compounds have been explored for use in photonic devices. Their unique electronic structures may allow for applications in light-emitting diodes (LEDs) or organic photovoltaics (OPVs), paving the way for innovative energy solutions.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle Influence: Replacement of oxazine with thiazine (S vs. O) enhances electrophilicity and may alter bioactivity .
  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound likely increases steric bulk and lipophilicity compared to 4-ethoxyphenyl analogs, which may enhance membrane permeability but reduce solubility .
  • Synthetic Efficiency : Copper-catalyzed methods (e.g., Ullmann coupling) offer high yields and scalability for thiazine derivatives , while microwave-assisted synthesis improves reaction rates for oxazine analogs .
Pharmacological Activity Comparisons
Compound Class Tested Activity MIC (μg/mL) Key Findings Reference
Spiro-oxazine derivatives Antibacterial (e.g., S. aureus) 50–250 4-Ethoxyphenyl analogs show moderate activity; substituent position affects potency .
Thiazine derivatives Not explicitly reported N/A Structural similarity to known antifungal agents (e.g., thiazole-based drugs) suggests potential .
Pyrazoloquinazolines Antiviral/anticancer (inferred) N/A Quinazoline cores are common in kinase inhibitors (e.g., gefitinib) .

Key Observations :

  • The target compound’s 3,4-dimethylphenyl group may enhance antimicrobial activity compared to smaller substituents due to increased hydrophobicity and target affinity .
  • Thiazine derivatives, though untested in the evidence, share structural motifs with sertaconazole (), a clinically used antifungal agent, hinting at possible cross-activity .
Physicochemical Properties
  • Solubility : Oxazine derivatives with polar substituents (e.g., ethoxy) exhibit higher aqueous solubility than methyl-substituted analogs .
  • Metabolic Stability: Piperidine-containing compounds (e.g., target compound) may undergo faster hepatic metabolism compared to non-amine-containing analogs .

Q & A

Q. How do crystallographic challenges (e.g., poor diffraction) for spiro compounds impact structural analysis?

  • Solutions :
  • Crystal engineering : Co-crystallization with heavy atoms (e.g., bromine derivatives) or cryocooling .
  • Synchrotron radiation : High-flux X-rays to resolve weakly diffracting crystals .

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